

Application Note: Generating a Spectral Library for DIA-NN In Silico

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Compound of Interest

Compound Name: *Diafen NN*

Cat. No.: *B1670385*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Data-Independent Acquisition (DIA) mass spectrometry is a powerful technique for reproducible and comprehensive quantitative proteomics. A key component of many DIA analysis workflows is the spectral library, which provides reference information on peptide fragmentation patterns and retention times to enable accurate peptide identification and quantification. Traditionally, these libraries are generated empirically from data-dependent acquisition (DDA) experiments, a process that can be time-consuming.

An alternative and increasingly popular approach is the in silico generation of spectral libraries directly from protein sequence databases (FASTA files).[1] This method leverages deep learning models to predict tandem mass spectra (MS/MS) and indexed retention times (iRT) for all theoretically possible peptides from a given proteome.[2] The DIA-NN software suite has a built-in, highly efficient workflow for creating predicted spectral libraries, obviating the need for project-specific DDA runs and enabling a "library-free" analysis approach.[3][4] This application note provides a detailed protocol for generating and using in silico spectral libraries within DIA-NN.

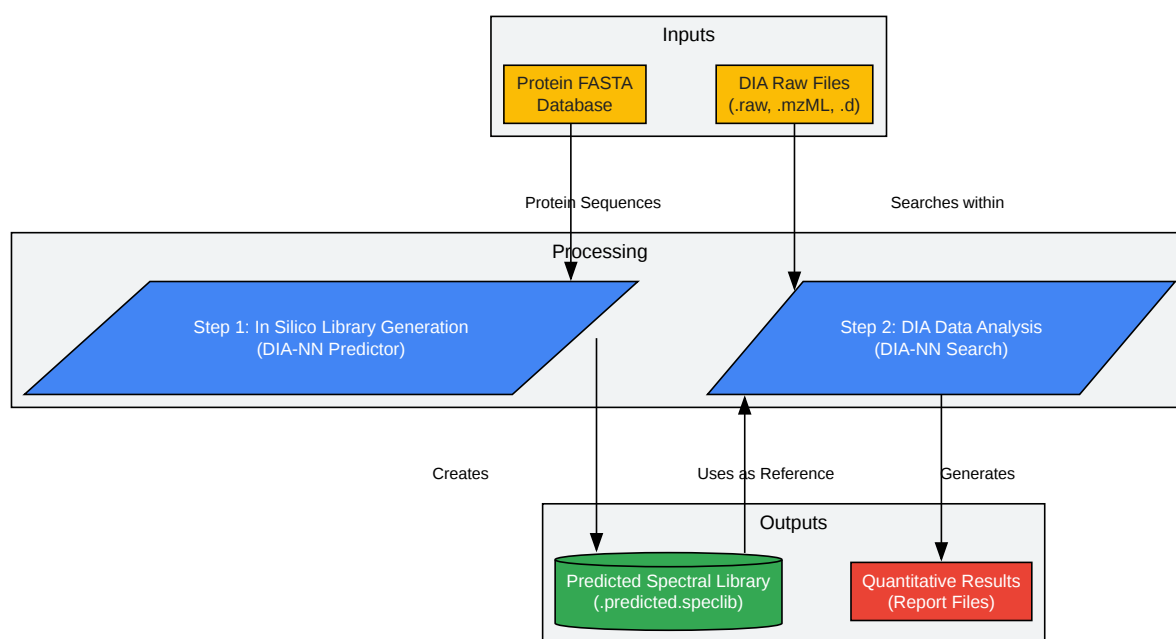
Principle of Operation

The in silico library generation process in DIA-NN is a streamlined workflow that begins with a protein sequence database.[3] The software performs a theoretical digest of the proteins into peptides based on user-defined enzyme specificity and other parameters. For each resulting peptide, deep learning models predict the fragmentation spectrum (fragment ion m/z values

and their relative intensities) and a normalized retention time.[5] This collection of predicted information is compiled into a compact binary spectral library file (.predicted.speclib) optimized for use within the DIA-NN analysis environment.[6]

Experimental Workflow

The overall process involves generating the predicted spectral library from a FASTA file and then using this library to analyze one or more DIA raw files.



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Caption: Workflow for in silico library generation and DIA data analysis using DIA-NN.

Protocols

Protocol 1: In Silico Library Generation via DIA-NN GUI

This protocol describes the generation of a predicted spectral library using the graphical user interface of DIA-NN.

- Launch DIA-NN: Open the DIA-NN application.
- Add FASTA Database: In the "Input" pane, click "Add FASTA" and select the protein sequence database file for your organism of interest. UniProt format is fully supported.[\[6\]](#)
- Set Precursor Ion Generation Mode: In the "Precursor ion generation" pane, set the "Mode" to "Prediction from FASTA".[\[6\]](#)
- Specify Output Library: (Optional) In the "Output" pane, you can edit the "Predicted library" field to customize the output file name. The library will be saved with a .predicted.speclib extension.[\[6\]](#)
- Configure Digestion and Prediction Parameters:
 - Click the "Settings" button to open the parameter configuration window.
 - Navigate to the "FASTA" tab. Here you can specify the enzyme (e.g., Trypsin/P), number of missed cleavages, and the peptide length range (e.g., 7-35 amino acids).
 - In the "Precursor" tab, define the precursor charge range (e.g., 2-4) and the m/z range.
 - In the "Fragments" tab, set the fragment m/z range.
- Run Library Generation: Click the "Run" button on the main interface. DIA-NN will perform the in silico digest and predict the spectra and retention times, saving the result as a .predicted.speclib file.

Protocol 2: In Silico Library Generation via Command Line

For automated and high-throughput workflows, the command-line interface is recommended.

- Open Terminal/Command Prompt: Navigate to the directory containing the DIA-NN executable (diann.exe on Windows or diann-linux on Linux).
- Construct the Command: Create a command with the necessary arguments. The core arguments for library generation are --predictor, --gen-spec-lib, --fasta, and --out-lib.
- Example Command:
- Execute: Run the command. The process will log its progress to the console and generate the .predicted.speclib file upon completion.

Protocol 3: Using the In Silico Library for DIA Analysis

Once the predicted library is generated, it can be used to analyze DIA raw files.

- Launch DIA-NN: Open the DIA-NN application.
- Add Raw Data: In the "Input" pane, click "Raw" and select the DIA data files you wish to analyze.
- Add Spectral Library: In the "Input" pane, click "Add Library" and select the .predicted.speclib file you generated.
- Add FASTA Database: Click "Add FASTA" and select the same FASTA file used for library generation. This is required for protein inference.^[6]
- Set Analysis Mode: In the "Precursor ion generation" pane, ensure the "Mode" is set to "Library search / Off".^[6]
- Run Analysis: Click "Run" to start the analysis of your DIA files against the predicted spectral library.

Quantitative Data and Parameters

The parameters used for in silico digestion and prediction significantly influence the final spectral library. The table below summarizes key command-line parameters in DIA-NN for this process.

Parameter	Description	Typical Value
--fasta	Specifies the input protein FASTA database. [7]	e.g., human_uniprot.fasta
--predictor	Activates deep learning-based prediction of spectra, RTs, and IMs. [8]	N/A (flag)
--gen-spec-lib	Instructs DIA-NN to generate a spectral library. [7]	N/A (flag)
--out-lib	Defines the output path for the generated library. [7]	e.g., my_library.predicted.speclib
--min-pep-len	Sets the minimum peptide length for in silico digestion. [7]	7
--max-pep-len	Sets the maximum peptide length for in silico digestion. [7]	35
--missed-cleavages	Maximum number of allowed missed enzymatic cleavages.	1
--min-pr-charge	Minimum precursor charge state to consider.	2
--max-pr-charge	Maximum precursor charge state to consider.	4
--min-pr-mz	Minimum precursor m/z. [7]	300
--max-pr-mz	Maximum precursor m/z. [7]	1800
--min-fr-mz	Minimum fragment m/z. [7]	200
--max-fr-mz	Maximum fragment m/z. [7]	2000

Comparison of Spectral Library Generation Strategies

In silico and empirical DDA-based libraries offer distinct advantages and are suited for different experimental goals.

Feature	In Silico Predicted Library (via DIA-NN)	Empirical DDA-based Library
Input Requirement	Protein FASTA database[1]	DDA mass spectrometry raw files[9]
Time Investment	Fast (minutes to hours depending on FASTA size)[4]	Significant (requires instrument time for DDA runs and data processing)[2]
Comprehensiveness	High; includes all theoretical peptides within specified parameters.	Limited to peptides identified in the DDA runs; may miss low-abundance precursors.[2]
Instrument Specificity	Models are generally applicable but can be fine-tuned with experiment-specific DIA data.[10]	Highly specific to the instrument and conditions used for DDA acquisition.
PTM Support	Primarily models unmodified peptides; some common modifications can be included.	Can include any post-translational modification identified in the DDA search.[9]
Advantage	Speed, cost-effectiveness, and proteome-wide coverage without acquisition bias.[4][11]	High confidence for included peptides as they were empirically observed; ideal for targeted studies.

Conclusion

The generation of spectral libraries in silico using DIA-NN provides a rapid, robust, and comprehensive alternative to traditional DDA-based methods. This approach streamlines the DIA workflow by removing the need for separate DDA acquisitions, reducing instrument time and simplifying experimental design. The deep learning-powered prediction engine in DIA-NN produces high-quality libraries that enable deep proteome coverage and accurate

quantification, making it an invaluable tool for researchers in discovery proteomics and drug development.

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